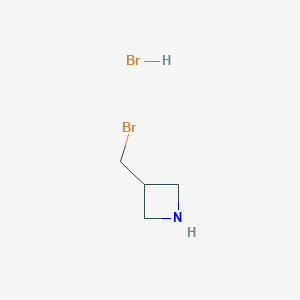
tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C11H20O3. It is a derivative of cyclopropanecarboxylate, featuring a tert-butyl group and a hydroxypropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with tert-butyl alcohol and 3-chloropropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through esterification, where the carboxylic acid group reacts with the alcohol group to form the ester linkage .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also used as a model compound to investigate the metabolism of ester-containing drugs .
Medicine: this compound is explored for its potential therapeutic applications. It is investigated as a prodrug, where the ester linkage is hydrolyzed in vivo to release the active drug .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. It is also used as an intermediate in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate involves the hydrolysis of the ester linkage. In biological systems, esterases catalyze the hydrolysis, leading to the release of the active hydroxypropyl group and the cyclopropanecarboxylate moiety. These products can then interact with various molecular targets, including enzymes and receptors, to exert their effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 1-(3-Hydroxypropyl)carbamate
- tert-Butyl 1-(3-Hydroxypropyl)piperazine-1-carboxylate
- tert-Butyl alcohol
Comparison: tert-Butyl 1-(3-Hydroxypropyl)cyclopropanecarboxylate is unique due to its cyclopropane ring, which imparts strain and reactivity to the molecule. This makes it more reactive compared to similar compounds without the cyclopropane ring. Additionally, the presence of both a tert-butyl group and a hydroxypropyl group provides versatility in chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H20O3 |
|---|---|
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
tert-butyl 1-(3-hydroxypropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)14-9(13)11(6-7-11)5-4-8-12/h12H,4-8H2,1-3H3 |
InChI-Schlüssel |
WKWMEZKMPVVEFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1(CC1)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)












